molecular formula C15H13N3O2S2 B2615699 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea CAS No. 2034559-02-7

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea

Cat. No. B2615699
CAS RN: 2034559-02-7
M. Wt: 331.41
InChI Key: LAUZSBWLSVJUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The compound “1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea” was found to have an average inhibitory activity for leukemia P388 tumor in mice .


Molecular Structure Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in the reaction of Stetter and benzoin condensation . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Enzyme Inhibition

Compounds with structural similarities to 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea, such as those containing thiazole and thiourea groups, have been studied for their potential as enzyme inhibitors. For instance, a series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas were synthesized and evaluated for their inhibitory effects on enzymes like DNA topoisomerases, showing promising antiproliferative actions (Esteves-Souza et al., 2006).

Anticancer Activity

Certain urea and thiourea derivatives have been linked to anticancer activities. The synthesis and assessment of compounds like N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a major metabolite of a compound under consideration for kidney cancer treatment, highlight the relevance of these chemical classes in developing therapeutic agents (Nammalwar et al., 2010).

Antimicrobial Properties

The antimicrobial properties of compounds structurally related to 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea have been explored. For example, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives showed promising antimicrobial activity against selected bacterial strains, demonstrating the potential of such compounds in addressing microbial resistance (Shankar et al., 2017).

Molecular Synthesis and Characterization

Research on the synthesis, characterization, and potential applications of thiazole and urea derivatives is ongoing. Studies have focused on understanding the chemical properties, structural configurations, and reactivity of these compounds, laying the groundwork for future applications in various fields of science and technology (Adeel et al., 2017).

Mechanism of Action

The compound “1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea” was found to have an average inhibitory activity for leukemia P388 tumor in mice . This suggests that it may act by inhibiting the growth of cancer cells.

properties

IUPAC Name

1-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14(18-13-2-1-8-21-13)17-10-11-3-5-12(6-4-11)20-15-16-7-9-22-15/h1-9H,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUZSBWLSVJUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.